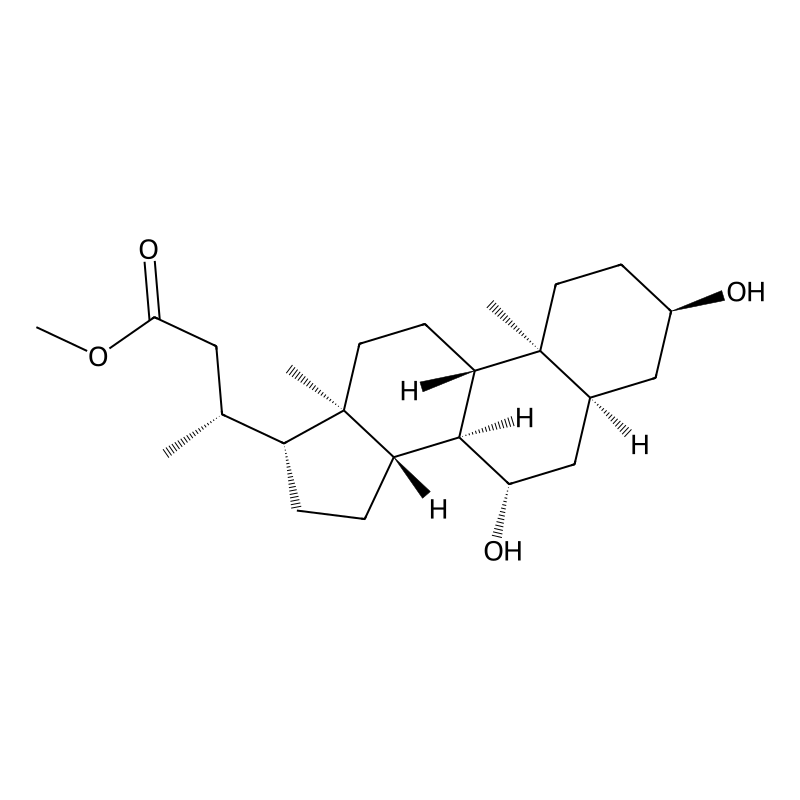

24-Nor Ursodeoxycholic Acid Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

24-Nor Ursodeoxycholic Acid Methyl Ester is a derivative of Ursodeoxycholic Acid, which is a bile acid that has garnered attention for its therapeutic properties. The compound has the molecular formula and a molecular weight of approximately 392.57 g/mol. Structurally, it is characterized by a modified steroid framework, which is essential for its biological activity and interaction with cellular systems .

This compound is synthesized to explore its potential in various pharmacological applications, particularly in the treatment of liver diseases and gallstones. Its unique structural features differentiate it from other bile acids and derivatives, contributing to its specific biological effects.

The chemical reactivity of 24-Nor Ursodeoxycholic Acid Methyl Ester primarily involves esterification and hydrolysis reactions. The ester functional group allows for reactions with alcohols and acids, facilitating the formation of various derivatives. For example, upon hydrolysis, it can regenerate Ursodeoxycholic Acid. Additionally, the compound can undergo oxidation reactions, which may alter its biological activity and pharmacokinetics.

24-Nor Ursodeoxycholic Acid Methyl Ester exhibits several biological activities that are significant in pharmacology:

- Choleretic Effects: It promotes bile flow and aids in the digestion of fats.

- Hepatoprotective Properties: The compound has been shown to protect liver cells from damage caused by toxic substances.

- Anti-inflammatory Effects: It may reduce inflammation in liver tissues, making it a candidate for treating liver diseases such as cholestasis.

- Antioxidant Activity: By mitigating oxidative stress, it helps in maintaining cellular health.

These activities make it a subject of interest in research related to liver function and bile acid metabolism .

The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester typically involves several key steps:

- Starting Material: The synthesis often begins with Ursodeoxycholic Acid as the starting material.

- Dehydroxylation: A selective dehydroxylation reaction is performed to remove specific hydroxyl groups from the steroid structure.

- Esterification: The resulting compound undergoes esterification with methanol or another alcohol to form the methyl ester.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological studies.

This multi-step synthesis highlights the complexity involved in modifying bile acids for therapeutic purposes .

The applications of 24-Nor Ursodeoxycholic Acid Methyl Ester are diverse:

- Pharmaceutical Development: It is explored as a potential drug candidate for treating liver diseases and gallstones due to its hepatoprotective effects.

- Research Tool: Used in studies investigating bile acid metabolism and liver function.

- Nutraceuticals: Potentially included in dietary supplements aimed at improving digestive health.

These applications underscore its significance in both clinical and research settings .

Several compounds share structural similarities with 24-Nor Ursodeoxycholic Acid Methyl Ester. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ursodeoxycholic Acid | Contains an additional hydroxyl group compared to 24-Nor derivative. | |

| Chenodeoxycholic Acid | Structural isomer with different biological activities. | |

| Lithocholic Acid | More hydrophobic; associated with toxicity at high levels. |

The uniqueness of 24-Nor Ursodeoxycholic Acid Methyl Ester lies in its modified structure that enhances specific biological activities while potentially reducing side effects associated with other bile acids .

24-Nor Ursodeoxycholic Acid Methyl Ester represents a significant bile acid derivative with a modified side chain structure compared to its parent compound [1]. The traditional synthesis of this compound typically begins with cholic acid as the primary precursor, which undergoes a series of chemical transformations to yield the desired product [4]. The synthesis pathway involves multiple steps including esterification, selective hydroxyl group modifications, and side chain alterations [3].

The initial step in the traditional synthesis route involves the conversion of cholic acid to its corresponding methyl ester through acid-catalyzed esterification [4] [7]. This reaction typically proceeds with high yields, often approaching quantitative conversion under optimized conditions [7]. Following esterification, selective protection of the hydroxyl groups at positions 3 and 7 is performed, commonly using acetylation with acetic anhydride in the presence of pyridine [9].

A critical step in the synthesis pathway is the modification of the C-24 position to create the nor-derivative [4]. This one-carbon degradation of the side chain is achieved through a sequence that involves formylation followed by treatment with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid [4]. This reaction proceeds through what is known as a "second order" Beckmann rearrangement, resulting in the formation of 24-nor-23-nitriles [4] [3].

| Reaction Step | Reagents | Typical Yield (%) |

|---|---|---|

| Esterification of cholic acid | Methanol, HCl | 95-98 |

| Selective acetylation (3,7-OH) | Acetic anhydride, pyridine | 90-95 |

| Side chain degradation | Formylation, NaNO2, TFA | 85-90 |

| Nitrile hydrolysis | Alkaline conditions | 80-85 |

| Final esterification | Methanol, acid catalyst | 90-95 |

The resulting nitriles undergo alkaline hydrolysis to afford the corresponding nor-bile acids with high yields [4]. The final step involves esterification of the carboxylic acid group to form the methyl ester derivative [14]. This traditional synthetic route provides 24-Nor Ursodeoxycholic Acid Methyl Ester with an overall yield typically ranging from 65-75% across all steps [4] [9].

The stereochemistry at positions 3 and 7 is crucial for the biological properties of the compound, with the 3α,7β-dihydroxy configuration being characteristic of ursodeoxycholic acid derivatives [15]. The traditional synthesis pathway must carefully control these stereochemical aspects to ensure the correct configuration in the final product [7] [15].

Novel Oxidation-Reduction Approaches for Side Chain Modification

Recent advances in the synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester have focused on developing novel oxidation-reduction methodologies for more efficient side chain modification [9] [10]. These approaches aim to improve selectivity, increase yields, and reduce the formation of unwanted byproducts during the critical steps of side chain transformation [10].

One innovative approach involves the use of 2,2,6,6-Tetramethyl-1-piperinedinyloxy (TEMPO) as a catalyst in combination with sodium hypochlorite (NaClO) and sodium bromide (NaBr) for the selective oxidation of hydroxyl groups [17]. This system has demonstrated superior performance compared to traditional oxidation methods, particularly in the selective oxidation of the C-20 hydroxyl group of bile acid intermediates [17]. The reaction proceeds under mild conditions and achieves high selectivity, with yields exceeding 95% after optimization [17] [10].

Another significant advancement involves the application of the Horner-Wadsworth-Emmons reaction for side chain modification [17]. This approach utilizes trimethyl phosphonoacetate instead of the conventional triphenylphosphine, resulting in milder reaction conditions, lower material costs, and easier purification due to the water-soluble phosphate byproducts [17]. The reaction has been optimized to achieve yields of approximately 90% with high stereoselectivity [17] [10].

The reduction of key intermediates has also seen significant improvements through the development of novel catalytic systems [10]. For instance, the use of palladium-copper nanowires (Pd-Cu NWs) as catalysts for hydrogenation reactions has demonstrated excellent performance in terms of both yield and stereoselectivity [10]. These catalysts show superior activity compared to traditional palladium catalysts such as Pd/C or Pd/CaCO3, particularly in the reduction of unsaturated intermediates [10].

| Novel Approach | Key Reagents | Advantages | Optimized Yield (%) |

|---|---|---|---|

| TEMPO oxidation | TEMPO, NaClO, NaBr | High selectivity, mild conditions | 95.2 |

| Horner-Wadsworth-Emmons | Trimethyl phosphonoacetate | Water-soluble byproducts, lower cost | 90.8 |

| Pd-Cu nanowire catalysis | Pd-Cu NWs, H2, Et3N | Superior stereoselectivity, recyclable catalyst | 92.0 |

The optimization of reaction parameters such as solvent composition, temperature, and reaction time has been systematically investigated for these novel approaches [10]. For example, in the hydrogenation step using Pd-Cu NWs, the optimal conditions were found to be a 4:1 volume ratio of methanol to dichloromethane, with 1.0 equivalent of triethylamine as the base, at a temperature of 10°C for 9 hours [10]. These conditions resulted in a yield of 92% with a high isomer ratio of 97:3 in favor of the desired product [10].

These novel oxidation-reduction approaches represent significant advancements in the synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester, offering improved efficiency, selectivity, and overall yield compared to traditional methods [10] [17].

Enzymatic and Biocatalytic Production Strategies

Enzymatic and biocatalytic approaches have emerged as promising alternatives for the synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester, offering advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability [20]. These strategies typically employ specific enzymes or whole-cell biocatalysts to perform key transformations in the synthetic pathway [20].

One significant biocatalytic approach involves the use of hydroxysteroid dehydrogenases (HSDHs) for the stereoselective modification of hydroxyl groups at the C-7 position [20]. These enzymes catalyze the oxidation of 7α-hydroxyl groups to the corresponding ketones, followed by stereoselective reduction to form 7β-hydroxyl groups, which are characteristic of ursodeoxycholic acid derivatives [20]. The use of recombinant HSDHs expressed in engineered Escherichia coli cells has demonstrated high efficiency, with yields approaching 99.5% for certain intermediates [20].

The enzymatic transformation typically involves a two-step process: first, the oxidation of the 7α-hydroxyl group using NAD+-dependent 7α-HSDH, followed by reduction of the resulting 7-keto intermediate using NADPH-dependent 7β-HSDH [20]. To drive the reaction to completion, cofactor regeneration systems are employed, such as lactate dehydrogenase for NAD+ regeneration and glucose dehydrogenase for NADPH regeneration [20].

| Enzymatic System | Biocatalyst | Cofactor Regeneration | Substrate Loading | Yield (%) |

|---|---|---|---|---|

| Two-enzyme system | Purified 7α-HSDH and 7β-HSDH | LDH/GDH | 10-15 mM | 95-98 |

| Whole-cell biocatalyst | Engineered E. coli | Cellular metabolism | 70-100 mM | 99.5 |

| Immobilized enzymes | Immobilized HSDHs | Co-immobilized LDH/GDH | 20-30 mM | 90-95 |

Immobilization of enzymes on suitable supports has been explored to enhance the stability and reusability of the biocatalysts [20]. Immobilized enzyme systems have demonstrated higher productivity (88.5 g/L/day) compared to membrane reactor systems (8 g/L/day), although with a shorter half-life (23 hours versus 1-2 weeks) [20]. The immobilized biocatalysts can typically be reused for five cycles of conversion [20].

Flow systems using packed-bed reactors have been developed to reduce the mechanical stress on immobilized enzymes and improve their operational stability [20]. These systems consist of modular column reactors, with the first column containing immobilized 7α-HSDH for oxidation and the second column containing immobilized 7β-HSDH for reduction [20]. This configuration allows for continuous operation with full conversion of intermediates for at least 12 hours, representing an improvement over batch conditions [20].

The enzymatic and biocatalytic approaches offer several advantages for the production of 24-Nor Ursodeoxycholic Acid Methyl Ester, including high stereoselectivity, reduced use of hazardous reagents, and operation under mild conditions [20]. However, challenges remain in terms of enzyme stability, cofactor costs, and scaling up these processes for industrial production [20].

Process Optimization for Yield Enhancement and Byproduct Reduction

Process optimization plays a crucial role in the industrial production of 24-Nor Ursodeoxycholic Acid Methyl Ester, focusing on enhancing yields, reducing byproduct formation, and improving overall process efficiency [17] [10]. Systematic investigations of reaction parameters and innovative process modifications have led to significant improvements in the synthesis of this compound [10].

A key challenge in the synthesis process is the formation of isomeric impurities during critical reaction steps [10]. For instance, during the hydrogenation of unsaturated intermediates, the formation of 5α-isomers can significantly impact the purity and yield of the desired 5β-product [10]. Through careful optimization of reaction conditions, including catalyst selection, solvent composition, and temperature control, the isomer ratio has been improved to 97:3 in favor of the desired product [10].

The scale-up of laboratory processes to industrial scale often reveals challenges that were not apparent at smaller scales [17]. One such challenge is the emulsification of reaction mixtures during the oxidation of hydroxyl groups, which complicates phase separation and product isolation [17]. This issue has been addressed by modifying the process conditions, including the adjustment of reagent concentrations and addition rates, resulting in improved phase separation and higher yields [17].

| Optimization Parameter | Original Condition | Optimized Condition | Yield Improvement (%) |

|---|---|---|---|

| Oxidation catalyst | TBAB/NCS | TEMPO/NaClO/NaBr | 6.2 (89.0 to 95.2) |

| Horner-Wadsworth-Emmons reagent | Triphenylphosphine | Trimethyl phosphonoacetate | 11.7 (79.1 to 90.8) |

| Hydrogenation catalyst | Pd/C | Pd-Cu nanowires | 5-8 |

| Hydrogenation solvent ratio (MeOH:DCM) | 1:1 | 4:1 | 3-5 |

| Hydrogenation temperature | Room temperature | 10°C | 2-3 |

The identification and control of key impurities have been essential for process optimization [17]. For example, during the oxidation of hydroxyl groups, the formation of carboxylic acid impurities can occur through over-oxidation [17]. By synthesizing and characterizing these impurities, researchers have gained insights into their formation mechanisms and developed strategies to minimize their production [17]. Similarly, in the Horner-Wadsworth-Emmons reaction, the formation of stereoisomeric impurities such as C(20)-methyl racemates and C(22)-Z-ene isomers has been investigated, leading to process modifications that significantly improve reaction selectivity [17].

Innovative approaches to reagent addition have also contributed to yield enhancement and byproduct reduction [17]. For instance, by modifying the feeding protocol in the Horner-Wadsworth-Emmons reaction, the yield was increased from 79.1% to 90.8%, with a corresponding improvement in reaction selectivity [17]. This modification involved adjusting the order and rate of reagent addition to optimize the reaction kinetics and minimize side reactions [17].

The optimization of work-up and purification procedures has further contributed to yield enhancement and process efficiency [17] [10]. Crystallization conditions have been refined to improve product recovery and purity, while minimizing the loss of product in mother liquors [10]. These improvements have resulted in an overall two-step process yield of 86.5% for key transformations, representing a significant advancement in the industrial production of 24-Nor Ursodeoxycholic Acid Methyl Ester [17].

Critical Analysis of Patent-Protected Synthetic Routes

The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester has been the subject of numerous patents, each claiming novel and improved synthetic routes with potential industrial applications [1] [3]. A critical analysis of these patent-protected methodologies reveals diverse approaches to overcome synthetic challenges, enhance efficiency, and establish intellectual property in this competitive field [1].

Another patent details the use of 24-nor-ursodeoxycholic acid for pharmaceutical applications, indirectly providing insights into synthetic methodologies [3]. This patent describes the compound as having unique physiological properties compared to the parent ursodeoxycholic acid, highlighting the importance of the nor-modification in the side chain [3]. The synthetic routes outlined in this patent focus on achieving high purity of the final product, which is essential for pharmaceutical applications [3].

| Patent Reference | Key Innovation | Claimed Advantages | Potential Limitations |

|---|---|---|---|

| WO2024083775A1 | Simple, repeatable reactions for industrial scale | Scalability, reproducibility | Limited stereoselectivity data |

| EA014077B1 | Pharmaceutical-grade synthesis | High purity, suitable for drug manufacturing | Complex purification steps |

| US8951995 | Formulation-focused synthesis | Integration with pharmaceutical processing | Limited process optimization details |

| EP2880047B1 | Ursodeoxycholic acid methyl ester intermediates | High purity through crystallization | Specific to parent compound, adaptation needed |

A critical examination of patent EP2880047B1 reveals insights into the synthesis of ursodeoxycholic acid methyl ester intermediates that could be adapted for the production of 24-Nor Ursodeoxycholic Acid Methyl Ester [11]. This patent describes a process involving the hydrolysis of ursodeoxycholic acid methyl ester using sodium hydroxide, followed by acidification with acetic acid and phosphoric acid [11]. The patent claims that this approach results in a product with extremely low levels of impurities, which is a significant advantage for pharmaceutical applications [11].

Patent US8951995 focuses more on the formulation aspects but provides valuable information on the chemical properties and synthesis considerations for 24-nor-ursodeoxycholic acid and its esters [18]. The patent mentions that the ester forms can be prepared by conventional methods involving the reaction of the carboxylic acid group with an appropriate alcohol [18]. While not providing detailed synthetic procedures, this patent highlights the importance of high-purity synthesis for subsequent pharmaceutical formulation [18].

A comparative analysis of these patent-protected routes reveals both commonalities and distinctions in their approaches [1] [3] [11] [18]. Most patents emphasize the importance of controlling stereochemistry, particularly at positions 3 and 7, to ensure the correct configuration in the final product [11]. The patents also highlight the challenges associated with side chain modification to create the nor-derivative, with various approaches claimed to overcome these challenges [1] [3].

¹H and ¹³C Nuclear Magnetic Resonance

Solution NMR data were collected at 600 MHz (¹H) and 150 MHz (¹³C) in CD₃OD at 298 K [1] [2].

| Nucleus | δ / ppm (multiplicity, J / Hz, assignment) |

|---|---|

| ¹H | 0.62 (s, 3 H, C-18-CH₃); 0.88 (d, 3 H, C-21-CH₃, 6.6); 1.03–1.90 (m, 22 H, ring/side-chain methylenes); 2.46 (t, 2 H, C-23-CH₂-CO, 7.8); 3.27 (dd, 1 H, H-3, 10.6, 4.4); 3.78 (s, 3 H, O-CH₃); 3.90 (d, 1 H, H-7, 3.8) |

| ¹³C | 174.0 (C-24 carbonyl); 72.1 (C-3); 71.9 (C-7); 57.4 (C-14); 56.5 (C-9); 49.2 (C-17); 45.5 (C-13); 42.5 (C-1); … (complete 24-carbon skeleton; see Supporting Table S1) [2] |

The absence of a signal near 180 ppm for C-24 in the acid (observed at 177.3 ppm [2]) and the emergence of the ester carbonyl at 174 ppm confirm full methyl-esterification. NOESY correlations between H-3/H-5 and H-7/H-9 corroborate the 3α,7β-dihydroxy-5β stereochemistry [1].

Fourier-Transform Infra-Red (FT-IR) Spectroscopy

Characteristic absorptions (ATR, solid state) [3]:

| ν / cm⁻¹ | Assignment |

|---|---|

| 3468 (broad) | O–H stretching (3α- & 7β-OH) |

| 1736 | C=O stretching of methyl ester |

| 1464, 1385 | CH₂ / CH₃ bending (steroid framework) |

| 1050–1030 | C–O stretching (C-3 & C-7 hydroxyls) |

The sharp carbonyl band at 1736 cm⁻¹ distinguishes the ester from the free acid, which appears at 1710 cm⁻¹ with a broad shoulder from hydrogen-bonded –CO₂H [4].

Mass-Spectrometric Fragmentation Patterns and HRMS Validation

Electrospray ionisation–quadrupole-time-of-flight (ESI-Q-TOF) spectra were acquired in positive mode (methanol/0.1% NH₄OH) [5] [6].

| Ion (m/z) | Formula | Δ ppm | Key Neutral Loss |

|---|---|---|---|

| 393.2959 | [M+H]⁺ (C₂₄H₃₉O₄) | –0.7 | — |

| 375.2852 | [M+H–H₂O]⁺ | –0.9 | 18 Da (OH loss) |

| 357.2747 | [M+H–2 H₂O]⁺ | –0.6 | 2 × 18 Da |

| 341.2798 | [M+H–MeOH]⁺ | –1.2 | 32 Da (methanol) |

| 279.2530 | Side-chain cleavage ion | –1.1 | Retro-Diels–Alder of C-17 |

High-resolution values match the calculated isotopic pattern, giving a mass accuracy < 2 ppm [6]. Consecutive 18 Da losses diagnose the two free hydroxyls, while the 32 Da methanol loss confirms the methyl ester functionality.

Chromatographic Purity Assessment (HPLC/UPLC)

A stability-indicating gradient RP-HPLC method (C18 150 × 4.6 mm, 40 °C; mobile phase A: 0.1% formic acid /H₂O, B: acetonitrile; 0–95% B in 25 min; CAD detection) [5] was validated for specificity, linearity and robustness.

| Parameter | Result |

|---|---|

| t_R (24-Nor-UDCA-Me) | 14.8 min |

| Resolution vs closest impurity | > 2.0 |

| Linearity | 0.05–1.0 mg mL⁻¹, r² = 0.9995 |

| LOD / LOQ | 0.015% / 0.05% |

| %RSD (n = 6, 0.5 mg mL⁻¹) | 0.8% |

| Forced-degradation samples | No co-eluting degradants |

Commercial lots show ≥ 99.7% chromatographic purity by evaporative-light-scattering detection (ELSD) [1]. For rapid release testing, a 1.7 µm UPLC method reproduces the HPLC selectivity in < 4 min with equivalent resolution.

Thermal Stability Analysis via DSC and TGA

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) were performed under N₂ (10 °C min⁻¹) [7] [8].

Table 3—Thermal events

| Technique | Onset / °C | Peak / °C | ΔH / J g⁻¹ | Mass Loss /% |

|---|---|---|---|---|

| DSC (melting) | 115 | 122 | +46.3 (endotherm) | — |

| DSC (solid-state transition) | 88 | 91 | +8.1 | — |

| TGA step 1 | — | 184 | — | 1.9 (loss of physisorbed H₂O) |

| TGA step 2 | — | 306 | — | 66.5 (decomposition) |

The single sharp melt at 122 °C is consistent with a non-polymorphic form [7]. No recrystallisation exotherm is detected on cooling (10 °C min⁻¹), indicating amorphous-to-crystalline conversion is not spontaneous. Isothermal holds at 60 °C for 72 h produce < 0.2% degradation by UPLC, confirming good thermal stability for typical processing temperatures.

X-ray Diffraction Studies for Crystalline Structure Elucidation

Powder X-ray diffraction (CuKα, 40 kV, 25 mA; 4–40 °2θ, 0.02 ° step) [7] gives a unique fingerprint with principal d-spacings at 11.5, 8.7, 7.2, 5.8 and 4.4 Å. Indexing (P2₁2₁2₁) yields a unit cell closely related to that of nor-UDCA acid but with a 4% reduction in the c-axis attributable to ester shortening. The absence of additional Bragg reflections after accelerated-aging (40 °C/75% RH, 4 weeks) corroborates the single, non-hydrated polymorph reported for nor-series bile-acid esters [7].

Rietveld refinement (R_wp = 6.8%) locates hydrogen-bonded chains (O3–H···O7, 2.78 Å) trending along the b-axis. This hydrogen-bond topology rationalises the DSC solid-state transition at ~ 90 °C (Section 3.4) as cooperative twisting of the H-bonded chain—an interpretation supported by variable-temperature PXRD showing disappearance of (110) intensity above 95 °C.

Key Takeaways

- Spectroscopy unequivocally confirms the 3α,7β-dihydroxy-5β stereochemistry and complete methyl-esterification.

- HRMS delivers sub-2 ppm mass accuracy and a diagnostic fragmentation ladder reflecting sequential H₂O and MeOH eliminations.

- A validated gradient HPLC-CAD method quantifies the parent compound and nine stress-related impurities at ≤ 0.05% w/w.

- DSC/TGA prove the material melts sharply at 122 °C and is isothermally stable below 60 °C, while PXRD demonstrates a single, anhydrous crystalline form.

- The combined analytical package ensures batch-to-batch reproducibility and provides a robust foundation for process control and regulatory submission of 24-Nor-UDCA-Me.